molecular formula C5H8N4 B12974765 6-Methylpyridazine-3,4-diamine

6-Methylpyridazine-3,4-diamine

Cat. No.: B12974765
M. Wt: 124.14 g/mol
InChI Key: MDHGDLDUDZCXLA-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3,4-diamine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-diaminopyridazine with methylating agents under controlled temperature and pressure conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the methyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Methylpyridazine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with similar structural features but lacks the methyl group.

    3,6-Dihydroxy-4-methylpyridazine: A derivative with hydroxyl groups at positions 3 and 6.

    6-Chloro-N3-methylpyridazine-3,4-diamine: A chlorinated analog with different reactivity and properties.

Uniqueness

6-Methylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 6 and the amino groups at positions 3 and 4 make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

6-methylpyridazine-3,4-diamine

InChI

InChI=1S/C5H8N4/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,6,8)(H2,7,9)

InChI Key

MDHGDLDUDZCXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)N

Origin of Product

United States

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